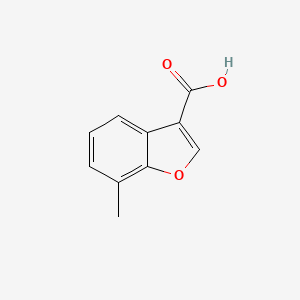

7-Methyl-1-benzofuran-3-carboxylic acid

Description

Overview of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

The benzofuran core, also known as coumarone or benzo[b]furan, consists of a benzene (B151609) ring fused to a furan (B31954) ring. nih.govwikipedia.org This fusion results in a planar, unsaturated bicyclic system with the molecular formula C₈H₆O. numberanalytics.com The presence of the oxygen atom within the furan ring significantly influences the molecule's electronic distribution, contributing to its distinct chemical properties and reactivity. numberanalytics.com As a structural nucleus, benzofuran is the parent compound for a vast family of more complex derivatives. wikipedia.org These derivatives are found in many natural products, including alkaloids and terpenoids, and are utilized in the synthesis of polymers, dyes, and other materials. nih.govnumberanalytics.com

The benzofuran scaffold is a versatile building block in organic synthesis. numberanalytics.com Its derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. nih.govnih.gov This has made the benzofuran ring system a privileged scaffold in medicinal chemistry. researchgate.net

Significance of Carboxylic Acid Functionality in Benzofuran Scaffolds

The incorporation of a carboxylic acid group (–COOH) onto the benzofuran scaffold profoundly impacts its physicochemical properties and biological function. The carboxylic acid moiety is a key functional group in many pharmaceuticals and agrochemicals, largely due to its ability to influence solubility and interact with biological targets. wiley-vch.de

In the context of benzofuran derivatives, the carboxylic acid function serves several critical roles:

Enhanced Polarity and Solubility : The carboxylic acid group, which is typically ionized at physiological pH, increases the hydrophilicity and aqueous solubility of the parent molecule. wiley-vch.de This is a crucial property for potential therapeutic agents.

Synthetic Handle : The carboxylic acid group is a versatile functional group in organic synthesis. It can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides, allowing for the creation of diverse libraries of compounds for further investigation. chemicalbook.comnih.gov For instance, benzofuran-2-carboxylic acid is a common starting material for synthesizing more complex derivatives, including amides and other heterocyclic systems. nih.govresearchgate.net

Bioisostere and Pharmacophore Component : The carboxylic acid group can act as a key binding element (pharmacophore) by forming hydrogen bonds or ionic interactions with biological targets like enzymes and receptors. It is a common feature in molecules designed to inhibit specific enzymes. wiley-vch.de

Positional Isomerism of the Methyl and Carboxylic Acid Groups in Benzofurans and their Academic Implications

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. studysmarter.co.uk In the case of substituted benzofurans like 7-Methyl-1-benzofuran-3-carboxylic acid, the specific placement of the methyl (–CH₃) and carboxylic acid (–COOH) groups on the benzofuran ring system has profound academic and practical implications.

The academic interest in the positional isomerism of these groups stems from the significant impact that even minor structural changes can have on a molecule's properties. studysmarter.co.uknih.gov Shifting the methyl group from position 7 to another location (e.g., 3, 4, 5, or 6) or moving the carboxylic acid from position 3 to position 2 would result in a different isomer with potentially distinct:

Biological Activity : The spatial arrangement of functional groups is critical for the interaction between a drug molecule and its biological target. nih.gov A different substitution pattern can dramatically alter the binding affinity and efficacy. For example, studies on substituted benzofurans have shown that the position of halogen atoms is a critical determinant of biological activity. nih.gov Similarly, the relative positions of the methyl and carboxylic acid groups are expected to influence the molecule's interaction with target proteins.

Physicochemical Properties : Isomerism affects physical properties such as melting point, boiling point, and solubility. These properties are, in turn, crucial for a compound's pharmacokinetic profile. nih.gov

Reactivity : The position of substituents on the aromatic ring influences the electron density distribution, thereby affecting the molecule's chemical reactivity in further synthetic transformations.

The synthesis and comparative study of different positional isomers of methyl-benzofuran-carboxylic acid allow researchers to perform Structure-Activity Relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing lead compounds to develop safer and more potent drugs. nih.govresearchgate.net

Historical Context of Benzofuran Synthesis and Derivatization Methodologies

The history of benzofuran chemistry dates back to 1870, when Perkin first reported the synthesis of the benzofuran ring. nih.govacs.org Since this initial discovery, a vast number of synthetic methods have been developed to construct and derivatize this important heterocyclic scaffold.

Early methods often involved classical named reactions. A well-known example is the Perkin reaction, which can be adapted to produce benzofuran-2-carboxylic acid, a key intermediate. youtube.com Over the decades, synthetic strategies have evolved significantly, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

Modern benzofuran synthesis often employs transition-metal catalysis. Key developments include:

Palladium and Copper Catalysis : Palladium- and copper-based catalysts are widely used in coupling reactions, such as the Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org

C-H Functionalization : More recent strategies focus on the direct functionalization of C-H bonds, which offers a more atom-economical approach to building molecular complexity. nih.govorganic-chemistry.org This allows for the introduction of substituents at various positions on the benzofuran core without pre-functionalization.

One-Pot Reactions : Many modern methods aim to combine multiple synthetic steps into a single operation (a "one-pot" reaction) to improve efficiency and reduce waste. nih.gov For example, highly substituted benzofurans can be prepared from simple ketones through a one-pot sequence involving halogenation and metal-mediated O-arylation. nih.gov

Other Catalysts : Besides palladium and copper, other metals like gold, iron, and rhodium have been employed as catalysts. organic-chemistry.orgnih.gov Furthermore, metal-free approaches using reagents like hypervalent iodine have also been developed for certain transformations. organic-chemistry.org

These advanced methodologies have enabled chemists to synthesize a wide array of complex benzofuran derivatives for various applications in medicinal chemistry, materials science, and agriculture. nih.govacs.org

Research Significance of this compound and its Analogues in Advanced Chemical Disciplines

While specific research focusing exclusively on this compound is not extensively documented in prominent literature, its significance can be understood by examining research on its close analogues. uni.lu The academic and industrial interest lies in the broader class of substituted benzofuran carboxylic acids, which are explored as core structures for developing new therapeutic agents. researchgate.netmdpi.com

Research on related compounds, such as derivatives of 3-methyl-benzofuran-2-carboxylic acid and other substituted benzofuran-3-carboxylic acids, highlights the importance of this structural motif. researchgate.netmdpi.com For instance, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity. researchgate.net Similarly, various derivatives of benzofuran-3-carboxylic acid have been investigated for their antimicrobial properties. mdpi.com

The specific isomer, this compound, represents a unique chemical entity whose properties are determined by the interplay of the electron-donating methyl group at the 7-position and the electron-withdrawing carboxylic acid at the 3-position. The synthesis and evaluation of this particular compound would be a logical step in a systematic exploration of the chemical space around the benzofuran core. Its potential applications could be in:

Medicinal Chemistry : As a building block for creating novel compounds to be tested against various biological targets, including those related to cancer, inflammation, or infectious diseases. nih.govnih.gov

Materials Science : The benzofuran scaffold is a component of some organic materials used in electronics, such as organic field-effect transistors. acs.org The specific substitution pattern of this compound could impart unique electronic or photophysical properties.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈O₃ |

| Monoisotopic Mass | 176.04735 Da |

| XlogP | 2.2 |

| InChI | InChI=1S/C10H8O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12) |

| InChIKey | OJZFKUVTMWYITA-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CO2)C(=O)O |

| Data sourced from PubChem. uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZFKUVTMWYITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033196-18-7 | |

| Record name | 7-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 7 Methyl 1 Benzofuran 3 Carboxylic Acid

Reactivity of the Benzofuran (B130515) Heterocyclic System

The benzofuran ring system is considered electron-rich, which generally predisposes it to electrophilic substitution reactions. However, the reactivity of specific positions is influenced by the electronic nature of the fused benzene (B151609) ring and any substituents present.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Moiety

The benzene portion of the 7-Methyl-1-benzofuran-3-carboxylic acid molecule is activated towards electrophilic substitution by the electron-donating effects of both the 7-methyl group and the oxygen atom of the furan (B31954) ring. The methyl group is an ortho-, para-director, which would favor substitution at the C6 and C4 positions. The furan oxygen also directs ortho and para, activating the C7a and C5 positions. Conversely, the carboxylic acid group at the C3 position exerts a deactivating effect on the entire ring system, including the benzene moiety, through electron withdrawal.

When considering the combined influence of these groups, the directing effects of the activating methyl group and the furan oxygen are expected to dominate. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring. For instance, halogenation reactions, a common type of electrophilic aromatic substitution, have been shown to occur on the benzene ring of substituted benzofuran derivatives. The introduction of halogen atoms like bromine or chlorine into the benzofuran ring can significantly influence the molecule's biological activity. nih.gov In a related substituted benzofuran, bromination was observed to take place on the benzene ring, illustrating the feasibility of such reactions. nih.gov

Nucleophilic aromatic substitution on the benzene ring is generally less favorable unless there is a suitable leaving group and strong activation by electron-withdrawing groups, which is not the primary characteristic of this molecule's benzene moiety.

| Position | Influence of 7-Methyl Group (Activating) | Influence of Furan Oxygen (Activating) | Influence of 3-Carboxylic Acid (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Para | - | Meta | Favorable |

| C5 | Meta | Para | - | Moderately Favorable |

| C6 | Ortho | - | - | Favorable |

Reactivity at the Furan Ring (C2 and C3 Positions)

In unsubstituted benzofuran, the C2 position is generally the most reactive site for electrophilic attack due to its higher electron density. researchgate.netresearchgate.net However, in this compound, the presence of the electron-withdrawing carboxylic acid group at the C3 position significantly alters this reactivity profile. The -COOH group deactivates the furan ring towards electrophilic substitution, particularly at the adjacent C2 position. Therefore, electrophilic reactions at the C2 position are expected to be significantly hindered.

While direct electrophilic substitution at C2 is unlikely, functionalization at this position can be achieved through other means, such as lithiation followed by reaction with an electrophile, although the acidity of the carboxylic proton would need to be considered and likely protected.

Conversely, the C3 position is already substituted. Palladium-catalyzed coupling reactions have been employed to introduce aryl groups at the C3 position of benzofuran-2-carboxamides, demonstrating that C-H activation at this position is possible under specific catalytic conditions. nih.govchemrxiv.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile functional handle that can undergo a variety of transformations to produce a range of derivatives.

Esterification and Amidation Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Alternatively, the carboxylic acid can be treated with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate to yield the methyl ester. mdpi.com These methods are general for benzofuran-3-carboxylic acids. researchgate.net

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Direct amidation is also possible using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base. acs.org These reactions are broadly applicable for creating a diverse library of benzofuran-3-carboxamides. nih.govchemrxiv.org The direct condensation of carboxylic acids and amines can also be achieved thermally, though it often requires high temperatures. encyclopedia.pub

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 7-methyl-1-benzofuran-3-carboxylate |

| Dimethyl sulfate, K₂CO₃ | Methyl 7-methyl-1-benzofuran-3-carboxylate | |

| Amidation (two-step) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted 7-methyl-1-benzofuran-3-carboxamide |

| Amidation (direct coupling) | Amine (R-NH₂), Coupling agent (e.g., TBTU, HATU), Base (e.g., Et₃N) | N-substituted 7-methyl-1-benzofuran-3-carboxamide |

Reduction to Alcohol and Further Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, (7-methyl-1-benzofuran-3-yl)methanol. This transformation typically requires a strong reducing agent, as weaker reagents like sodium borohydride are ineffective. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to alcohols. chemistrysteps.comchemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. An alternative is the use of borane (BH₃), often in the form of a complex with tetrahydrofuran (BH₃-THF), which can also selectively reduce carboxylic acids. chemistrysteps.comcommonorganicchemistry.com The resulting primary alcohol can serve as a precursor for the synthesis of other derivatives, such as halides or aldehydes (via controlled oxidation).

Decarboxylation Pathways and their Mechanistic Aspects

Decarboxylation, the removal of the carboxyl group and its replacement with a hydrogen atom, of aryl carboxylic acids like this compound is generally a challenging reaction that does not occur spontaneously upon heating. wikipedia.org The stability of the aromatic ring makes the cleavage of the C-C bond between the ring and the carboxyl group difficult.

This transformation typically requires harsh conditions or the use of a metal catalyst. quora.comnih.gov Copper and silver catalysts are known to facilitate the decarboxylation of aryl carboxylic acids. rsc.org The proposed mechanism for metal-catalyzed decarboxylation involves the formation of a metal carboxylate complex. From this complex, carbon dioxide is eliminated, forming an aryl-metal intermediate. This intermediate then undergoes protodemetallation to yield the decarboxylated aromatic compound and regenerate the active catalyst. rsc.org

Another pathway for decarboxylation involves the formation of a carbanion intermediate at the C3 position after the loss of CO₂. quora.com The stability of this carbanion is crucial for the reaction to proceed. While the benzofuran ring can offer some stabilization through resonance, this is generally not sufficient to allow for facile decarboxylation without significant energy input or catalytic assistance.

Reactivity of the 7-Methyl Group

The 7-methyl group on the benzofuran scaffold is a benzylic carbon, meaning it is directly attached to the aromatic benzene ring. This position exhibits enhanced reactivity compared to a standard alkyl group due to the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as radicals or carbocations, through resonance.

The benzylic position of the 7-methyl group is susceptible to oxidation by strong oxidizing agents, provided it has at least one benzylic hydrogen atom. Strong reagents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions can oxidize a primary benzylic carbon completely to a carboxylic acid. rsc.orgresearchgate.netresearchgate.net In the case of this compound, this reaction would yield 1-benzofuran-3,7-dicarboxylic acid. The reaction proceeds by breaking all benzylic C-H bonds and even C-C bonds of a longer alkyl chain, ultimately converting the benzylic carbon into a carboxyl group. researchgate.net Milder oxidizing agents can potentially lead to the formation of the corresponding alcohol (7-(hydroxymethyl)-1-benzofuran-3-carboxylic acid) or aldehyde (7-formyl-1-benzofuran-3-carboxylic acid), although these intermediates are often further oxidized to the carboxylic acid under strong conditions. researchgate.net

| Oxidizing Agent | Substrate Position | Product Functional Group | Typical Conditions |

| KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Benzylic C-H | Carboxylic Acid | Hot, acidic solution rsc.orgresearchgate.net |

| MnO₂ | Benzylic Alcohol | Aldehyde/Ketone | Selective for benzylic alcohols |

| H₂O₂/Surfactant-based Mo catalyst | Methylarene | Carbonyl (Aldehyde/Acid) | Aqueous, no base required organic-chemistry.org |

This table presents general benzylic oxidation reactions and may not represent specific results for this compound.

The benzylic hydrogens of the 7-methyl group can be readily substituted via free radical halogenation. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). nih.gov When used in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV light, NBS facilitates the selective bromination of the benzylic position over electrophilic addition to the furan ring or substitution on the benzene ring. nih.govnih.govnsf.gov

The mechanism, known as the Wohl-Ziegler reaction, involves the formation of a low concentration of bromine (Br₂), which is homolytically cleaved to generate bromine radicals (Br•). nih.govnih.gov A bromine radical then abstracts a benzylic hydrogen from the 7-methyl group, forming a resonance-stabilized benzylic radical. rsc.orgresearchgate.net This radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic ring. semanticscholar.org The benzylic radical then reacts with a molecule of Br₂ to yield the brominated product, 7-(bromomethyl)-1-benzofuran-3-carboxylic acid, and another bromine radical, which continues the chain reaction. semanticscholar.orglibretexts.org

It is crucial to control the reaction conditions to favor this radical pathway. In the presence of a Lewis acid catalyst and the absence of radical initiators, the competing reaction of electrophilic aromatic substitution on the benzene ring would be favored. rsc.org The presence of electron-donating groups on an aromatic ring can sometimes favor electrophilic substitution on the ring even under radical conditions, depending on the solvent and specific substrate. researchgate.net

| Reagent(s) | Reaction Type | Position Targeted | Conditions | Product Type |

| NBS, Radical Initiator (AIBN/Peroxide) or hv | Radical Substitution | 7-Methyl Group | Anhydrous CCl₄, reflux nih.gov | Benzylic Bromide |

| Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | Electrophilic Aromatic Substitution | Benzene Ring (C4, C5, C6) | Room temperature, no UV light rsc.org | Aryl Halide |

This table outlines conditions for selective halogenation on benzylic vs. aromatic positions on related molecules.

Cycloaddition and Rearrangement Reactions Involving the Benzofuran Core

While the benzofuran ring system is aromatic and generally stable, its furan moiety can participate in cycloaddition reactions under specific conditions, temporarily disrupting the aromaticity. The benzofuran core is more often the product of rearrangement reactions than a reactant. nih.govrsc.orgnih.gov

Cycloaddition Reactions: The C2-C3 double bond of the furan ring is the primary site for cycloaddition reactions.

[2+2] Photocycloaddition: Benzofuran can undergo photochemical [2+2] cycloaddition reactions. For example, upon irradiation, benzofuran reacts with substituted pyridines to form stereo-isomeric 1:1 adducts. rsc.org Enamines derived from benzofuran-3(2H)-ones also undergo [2+2] cycloaddition with reagents like dimethyl acetylenedicarboxylate (DMAD). tandfonline.com

Diels-Alder ([4+2]) Cycloaddition: Benzofurans can act as dienes in Diels-Alder reactions, particularly when reacting with highly reactive dienophiles like arynes. This can lead to a tandem sequence involving an initial [4+2] cycloaddition followed by a subsequent [2+2] cycloaddition with excess aryne to form complex polycyclic structures with excellent diastereoselectivity. acs.org Conversely, introducing a strong electron-withdrawing group, such as a nitro group, at the C2 position can make the benzofuran act as a dienophile in polar, normal-electron-demand Diels-Alder reactions. researchgate.netsciforum.netconicet.gov.ar

Rearrangement Reactions: The benzofuran skeleton is often the stable product of rearrangements of other cyclic systems, such as benzopyrans or chalcones. nih.govnih.govmdpi.com However, recent methodologies in "skeletal editing" have demonstrated that the benzofuran core itself can be induced to rearrange. Through oxidative cleavage of the C2=C3 double bond to form an intermediate oxime, followed by a subsequent ring-closure, the benzofuran scaffold can be transformed into other heterocyclic systems like benzisoxazoles or benzoxazoles. nih.govnih.govresearchgate.net This represents a formal rearrangement of the core atoms of the heterocycle.

| Reaction Type | Reactant(s) | Product Type | Key Features |

| [2+2] Photocycloaddition | Benzofuran + Substituted Pyridine | Tricyclic Adduct | Stereoisomeric products formed upon irradiation. rsc.org |

| Tandem [4+2]/[2+2] Cycloaddition | Benzofuran + Aryne | Dihydrobenzocyclobutaphenanthrene | Cascade reaction with excellent diastereoselectivity. acs.org |

| Skeletal Editing/Rearrangement | Benzofuran | Benzisoxazole or Benzoxazole | Involves oxidative cleavage of C2=C3 bond and ring closure. nih.govnih.gov |

This table summarizes cycloaddition and rearrangement reactions involving the benzofuran core.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of its three key components: the benzofuran core, the 7-methyl group, and the 3-carboxylic acid group. This complex structure leads to important considerations of selectivity in chemical transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others.

Oxidation: Strong oxidation (e.g., hot KMnO₄) is likely to be chemoselective for the benzylic 7-methyl group over the aromatic rings, converting it to a carboxylic acid. researchgate.net Conversely, biomimetic oxidation systems often target the electron-rich C2-C3 double bond of the furan ring, leading to epoxidation or ring-opening products, demonstrating that the furan ring can be more susceptible to certain types of oxidation.

Halogenation: As discussed in section 3.3.2, high chemoselectivity can be achieved between benzylic radical halogenation (at the 7-methyl group) and electrophilic aromatic halogenation (on the benzene ring) by careful choice of reagents and conditions (NBS with radical initiation vs. Br₂ with a Lewis acid). nih.govrsc.org

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs.

Electrophilic Aromatic Substitution (EAS): For EAS on the benzene ring (positions C4, C5, C6), the directing effects of the existing substituents are critical. The 7-methyl group is an activating, ortho-, para-director. libretexts.orgpressbooks.pub The fused furan ring acts as an activating group, also directing ortho- and para- to the oxygen bridge (i.e., positions 4 and 6). The 3-carboxylic acid group, being attached to the furan ring, has a less direct but deactivating influence on the benzene ring through conjugation and induction. The combination of these effects suggests that positions C4 and C6 would be the most activated and likely sites for electrophilic attack.

Reactions on the Furan Ring: In the absence of a substituent at C2, electrophilic attack on the benzofuran nucleus often favors the C2 position. stackexchange.comechemi.com However, in this compound, the C3 position is blocked by the carboxylic acid group.

Stereoselectivity: Stereoselectivity is relevant in reactions that create new chiral centers. For the parent molecule, which is achiral, this is most relevant in addition and cycloaddition reactions.

Cycloaddition Reactions: Many of the cycloaddition reactions involving benzofuran derivatives proceed with high stereoselectivity. For instance, the tandem [4+2]/[2+2] cycloaddition of benzofurans with arynes yields products with excellent diastereoselectivity (>20:1). acs.org Asymmetric dearomative cycloaddition reactions of benzofurans have also been developed that proceed with high diastereoselectivity and enantioselectivity. researchgate.net Stereoselective synthesis of benzofuran-substituted derivatives has been achieved through methods like enzymatic resolution followed by ring-closing metathesis, demonstrating that chiral centers can be introduced and controlled effectively. researchgate.net

Spectroscopic and Structural Characterization Methodologies for 7 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, allows for the unambiguous assignment of all atoms in the 7-Methyl-1-benzofuran-3-carboxylic acid structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, the furan (B31954) ring proton, and the methyl group protons.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 11.0-13.0 ppm, due to deshielding and hydrogen bonding. libretexts.org In derivatives such as 7-methoxy-benzofuran-2-carboxylic acid, this proton has been observed at 13.53 ppm. jetir.org The single proton on the furan ring (H2) is expected to be a singlet in the aromatic region. The three protons on the benzene (B151609) ring (H4, H5, and H6) will present as a complex multiplet system. Protons on aromatic and heterocyclic rings generally resonate between 6.5 and 8.0 ppm. libretexts.org The methyl group (-CH₃) attached to the aromatic ring is expected to produce a singlet at approximately 2.3-2.5 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 11.0 - 13.5 | Broad Singlet | Shift is concentration and solvent dependent; highly deshielded. jetir.orgucl.ac.uk |

| H2 | ~7.5 - 8.0 | Singlet | Proton on the electron-deficient furan ring adjacent to the carboxylic acid. |

| H4, H5, H6 | ~7.0 - 7.8 | Multiplet | Aromatic protons on the benzene portion of the benzofuran (B130515) core. jetir.org |

| 7-CH₃ | ~2.3 - 2.5 | Singlet | Typical shift for a methyl group attached to an aromatic ring. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 165 and 175 ppm. rsc.org The carbon atoms of the benzofuran ring system resonate in the aromatic region of the spectrum, from approximately 100 to 160 ppm. The specific shifts are influenced by the substitution pattern and the electronic effects of the oxygen heteroatom and the carboxylic acid group. For instance, in various 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, the carboxyl carbon appears around 168 ppm, while the benzofuran ring carbons span from 102 to 156 ppm. nih.gov The methyl carbon is expected in the aliphatic region, typically around 21 ppm. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 165 - 175 | Carbonyl carbon, highly deshielded. nih.gov |

| C2, C3, C3a, C4, C5, C6, C7, C7a | 100 - 160 | Aromatic and heterocyclic carbons of the benzofuran core. nih.govchemicalbook.com |

| 7-CH₃ | ~21 | Aliphatic methyl carbon. rsc.org |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While ¹H and ¹³C NMR provide fundamental data, complex structures often require advanced 2D NMR experiments for complete structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the aromatic protons H4, H5, and H6 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methyl protons (7-CH₃) to carbons C6, C7, and C7a, and from the H2 proton to carbons C3, C3a, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show a correlation between the methyl protons and the H6 proton, providing unequivocal evidence for the 7-methyl substitution pattern. ipb.pt

These advanced methods are routinely applied to the structural analysis of complex heterocyclic compounds to ensure accurate and complete characterization. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by features characteristic of a carboxylic acid dimer, formed through strong intermolecular hydrogen bonding. spectroscopyonline.com

O-H Stretch: A very broad and prominent absorption band is expected in the 3500–2500 cm⁻¹ region, which is the hallmark of the O-H group in a hydrogen-bonded carboxylic acid dimer. jetir.orgspectroscopyonline.com

C-H Stretches: Sharp peaks for aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is predicted to be in the 1710–1680 cm⁻¹ range, which is typical for aromatic carboxylic acids where conjugation lowers the frequency compared to saturated counterparts. jetir.orgspectroscopyonline.com

C=C Stretches: Absorptions from the C=C stretching of the aromatic and furan rings are expected in the 1600–1450 cm⁻¹ region.

C-O Stretch and O-H Bend: A strong C-O stretching band should appear between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, a broad O-H out-of-plane bend (wag) is a diagnostically useful feature for carboxylic acid dimers, occurring in the 960–900 cm⁻¹ range. spectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3500 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com |

| C=O Stretch | 1710 - 1680 | Strong, Sharp | Position indicates an aromatic carboxylic acid. jetir.orgspectroscopyonline.com |

| C-O Stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |

| O-H Bend (Out-of-Plane) | 960 - 900 | Medium, Broad | A distinctive feature of carboxylic acid dimers. spectroscopyonline.com |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to FT-IR. While polar groups like C=O and O-H give strong FT-IR signals, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton.

The aromatic ring stretching vibrations and the symmetric "breathing" modes of the benzofuran ring system would be expected to produce strong and sharp signals in the Raman spectrum. researchgate.net The C=O stretch is also observable, though typically weaker than in the IR spectrum. chemicalbook.com In comprehensive studies of related molecules, FT-Raman spectra are often recorded alongside FT-IR and compared with frequencies calculated using Density Functional Theory (DFT) to achieve a complete and accurate assignment of all vibrational modes. researchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within this compound. The molecule's structure, which incorporates a conjugated benzofuran ring system and a carboxyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum. libretexts.org The energy absorbed from UV or visible light causes electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The primary electronic transitions observed for compounds like this compound are π → π* and n → π* transitions. youtube.comlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. libretexts.org The conjugated π system of the benzofuran core results in these transitions having high molar absorptivity. youtube.com For conjugated systems, the energy gap for π → π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the furan ring and the carboxylic acid group, is excited to a π* antibonding orbital. youtube.com Compared to π → π* transitions, n → π* transitions are typically of lower intensity. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula for this compound is C₁₀H₈O₃, with a monoisotopic mass of approximately 176.04735 Da. uni.lu

Upon ionization in the mass spectrometer, typically through techniques like Electrospray Ionization (ESI), the molecule forms a molecular ion (M+). This ion is often energetically unstable and undergoes fragmentation into smaller, charged pieces. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments provides structural information.

For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in a prominent peak at [M-17]. libretexts.org

Loss of the entire carboxyl group (-COOH): This leads to a significant peak at [M-45]. libretexts.org

Formation of an acylium ion: The [M-OH]⁺ fragment, an acylium ion, is often relatively stable due to resonance and contributes significantly to the spectrum. chemguide.co.uk

In ESI-MS, adduct ions are commonly observed. Predicted adducts for this compound provide reference points for spectral interpretation.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

| [M+K]⁺ | 215.01051 |

| [M+H-H₂O]⁺ | 159.04461 |

Table 1. Predicted m/z values for common adducts of this compound in mass spectrometry. Data sourced from PubChemLite. uni.lu

The fragmentation of substituted benzofuran derivatives can also involve characteristic losses related to the substituents. For instance, studies on related aroylbenzofurans show that eliminations of CO and CO₂ are common fragmentation processes. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While specific crystallographic data for this compound is not prominently available, analysis of its derivatives provides insight into the structural features that would be expected. For example, the X-ray structure of Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a related derivative, has been successfully determined. mdpi.com Such an analysis for this compound would reveal:

The planarity of the benzofuran ring system.

The orientation of the carboxylic acid group relative to the fused ring.

Intermolecular hydrogen bonding patterns, likely involving the carboxylic acid groups forming dimers between adjacent molecules in the crystal lattice.

Crystal packing arrangements and unit cell parameters.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC methodology)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of such moderately polar organic compounds. journalijcar.org

A typical RP-HPLC method for analyzing this compound would involve a stationary phase like C18 (ODS) and a polar mobile phase. journalijcar.orgpsu.edu Method development would optimize parameters to ensure a sharp, symmetrical peak for the main compound, well-resolved from any impurities or related substances. journalijcar.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer with adjusted pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detector, monitoring at a λmax determined from UV-Vis spectroscopy |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

Table 2. Representative RP-HPLC methodology for the analysis of benzofuran carboxylic acids. journalijcar.orgpsu.edu

This method allows for the sensitive detection and quantification of the target compound. mdpi.com Validation according to ICH guidelines would typically be performed to establish the method's linearity, accuracy, precision, and robustness, ensuring its suitability for quality control purposes. journalijcar.org For enhanced sensitivity, especially in biological samples, derivatization with a fluorescent labelling reagent can be employed prior to HPLC analysis. psu.edu

Computational and Theoretical Investigations of 7 Methyl 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties. acs.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy and wavefunction. acs.org

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. jetir.orgphyschemres.org It is particularly favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. jetir.org For benzofuran (B130515) derivatives, DFT methods like B3LYP are commonly used to predict bond lengths, bond angles, and dihedral angles in the ground state. jetir.orgresearchgate.netnih.gov

The optimized geometry represents the molecule at its lowest energy state. From this stable structure, a wealth of electronic properties can be calculated, including the distribution of electrons, dipole moments, and vibrational frequencies. jetir.orgresearchgate.net For instance, in a study on the related compound 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine its optimized geometry and spectroscopic features. jetir.org Similar calculations for 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have been performed using the B3LYP/6-311++G(d,p) level of theory to analyze their structural, electronic, and vibrational properties. researchgate.netnih.gov These studies establish a reliable framework for predicting the structural and electronic properties of 7-Methyl-1-benzofuran-3-carboxylic acid.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. wikipedia.org The selection of an appropriate basis set is crucial for obtaining meaningful results. dergipark.org.tr

For molecules containing heteroatoms like oxygen and π-conjugated systems, such as this compound, Pople-style basis sets like 6-311G are often enhanced with polarization and diffuse functions. wikipedia.org

Polarization functions (d,p): These functions, denoted by an asterisk or (d,p), allow for more flexibility in describing the shape of orbitals, which is important for accurately representing chemical bonds. wikipedia.org

Diffuse functions (+): Denoted by a "+", these functions are essential for describing the electron density far from the atomic nuclei, which is critical for anions, molecules with lone pairs, and in calculations of properties like electron affinity and acidity. acs.org

Studies on similar carboxylic acids have shown that basis sets like 6-311++G(d,p) provide a good balance of accuracy and efficiency. researchgate.netnih.gov The use of correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVTZ), is another robust approach designed to systematically converge towards the complete basis set limit. wikipedia.orgdergipark.org.tr The choice of functional (e.g., B3LYP, PBE) and basis set collectively determines the "level of theory" and must be carefully considered to ensure the reliability of the computational predictions. physchemres.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's electronic transitions and chemical reactivity. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.netwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. jetir.org Computational studies on related benzofuran derivatives provide insight into the expected values for this compound.

Table 1: Frontier Orbital Energies and Energy Gaps for Related Benzofuran Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | UB3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 | researchgate.net |

| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP/6-311+G(d,p) | -6.423 | -2.234 | 4.189 | jetir.orgresearchgate.net |

| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | -4.869 | -1.885 | 2.984 | physchemres.org |

The visualization of HOMO and LUMO electron density distributions reveals which parts of the molecule are electron-rich and electron-poor, respectively. For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, while the LUMO may also be localized on the ring and the carboxylic acid moiety.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The theory is based on the principle that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.org

Nucleophilic Attack: A nucleophile (electron-rich species) will donate electrons from its HOMO to the LUMO of an electrophile (electron-poor species). Therefore, the regions of the molecule where the LUMO density is highest are the most probable sites for nucleophilic attack. cureffi.org

Electrophilic Attack: An electrophile will accept electrons into its LUMO from the HOMO of a nucleophile. The sites on the molecule where the HOMO density is largest are the most susceptible to electrophilic attack. youtube.com

For this compound, FMO analysis would predict the reactivity of different parts of the molecule. The distribution of the HOMO across the benzofuran ring would indicate its susceptibility to electrophiles, while the localization of the LUMO would highlight potential sites for reaction with nucleophiles. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wuxiapptec.com

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms like oxygen. wuxiapptec.com

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around acidic hydrogen atoms. wuxiapptec.com

Green/Yellow Regions: These correspond to areas of neutral or near-zero potential.

For this compound, an MEP analysis would clearly identify the key reactive features. The oxygen atoms of the carbonyl and hydroxyl groups in the carboxylic acid function would appear as regions of high negative potential (red), making them sites for electrophilic interaction and hydrogen bonding. researchgate.netsemanticscholar.org Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a site of high positive potential (blue), confirming its acidic nature and susceptibility to deprotonation by a base. jetir.orgwuxiapptec.com The MEP surface provides a chemically intuitive map of the molecule's charge landscape, complementing the insights gained from FMO analysis. mdpi.com

Prediction and Interpretation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are instrumental in predicting and interpreting spectroscopic data, offering a direct comparison between theoretical models and experimental results. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective for analyzing the spectra of benzofuran derivatives. nih.gov

Vibrational Frequencies (FT-IR)

Theoretical vibrational analysis can predict the characteristic frequencies of functional groups within a molecule. For this compound, the most significant vibrations would be associated with the carboxylic acid moiety and the substituted benzofuran core.

Based on studies of similar molecules like 1-benzofuran-2-carboxylic acid and 7-methoxy-benzofuran-2-carboxylic acid, key vibrational modes can be predicted. jetir.orgresearchgate.net The hydroxyl (O-H) stretching vibration of the carboxylic acid group is expected to appear as a broad band, while the carbonyl (C=O) stretch is one of the most intense and characteristic bands, typically observed between 1690–1750 cm⁻¹. jetir.orgnih.gov The precise position of the C=O band is sensitive to electronic effects and hydrogen bonding. In the dimeric form, this frequency is known to shift to a lower wavenumber compared to the monomer due to the strong intermolecular hydrogen bonds. Other notable vibrations include the C-H stretching of the aromatic ring and the methyl group, and various in-plane and out-of-plane bending modes.

A comparison of calculated (scaled) and experimental vibrational frequencies for the related compound 1-benzofuran-2-carboxylic acid highlights the accuracy of these predictive methods. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for a Benzofuran Carboxylic Acid Analogue (Note: Data is for 1-benzofuran-2-carboxylic acid, serving as a model for this compound)

| Vibrational Assignment | Calculated Frequency (cm⁻¹) researchgate.net | Experimental Frequency (cm⁻¹) researchgate.net |

|---|---|---|

| O-H Stretch | 3578 | 3424 |

| C-H Aromatic Stretch | 3120-3040 | 3110-3045 |

| C=O Stretch | 1735 | 1685 |

| C=C Aromatic Stretch | 1590-1450 | 1592-1454 |

| O-H In-plane Bend | 1385 | 1392 |

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk For this compound, specific chemical shifts can be anticipated.

¹H NMR: The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing as a singlet at a high chemical shift, typically around 13.0-13.5 ppm, as seen in related structures. jetir.orgnih.gov The aromatic protons on the benzene (B151609) ring would appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns depending on their position relative to the methyl and carboxylic acid groups. The proton on the furan (B31954) ring (at position 2) would likely be a singlet in the aromatic region. The methyl group (–CH₃) protons would resonate upfield, likely between 2.0-2.5 ppm.

¹³C NMR: The carbon of the carbonyl group (C=O) is the most downfield signal, expected above 165 ppm. nih.gov The aromatic and furan carbons would appear between 110-160 ppm. The methyl carbon would be the most upfield signal, typically below 20 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts for a Benzofuran Carboxylic Acid Analogue (Note: Data is for 7-methoxy-benzofuran-2-carboxylic acid, serving as a model. Chemical shifts are in ppm relative to TMS)

| Proton Assignment | Predicted Shift (ppm) jetir.org | Experimental Shift (ppm) jetir.org |

|---|---|---|

| -COOH | 13.61 | 13.53 |

| Aromatic-H (C4-C6) | 7.11-7.35 | 7.08-7.33 |

| Furan-H (C3-H) | 7.59 | 7.63 |

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-conjugated systems, particularly those with donor and acceptor groups, are often studied for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov Benzofuran derivatives are promising candidates in this field. physchemres.org Computational studies can quantify NLO behavior by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

DFT calculations on 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid show that these molecules possess significant NLO properties. nih.govresearchgate.net The presence of the benzofuran ring system provides a conjugated pathway for electron delocalization. For this compound, the methyl group acts as a weak electron donor, and the carboxylic acid can act as an electron acceptor, creating a push-pull system that can enhance NLO response. A large value of the first-order hyperpolarizability (β₀) is a primary indicator of second-order NLO activity.

Interactive Table: Calculated NLO Properties for Benzofuran Carboxylic Acid Analogues (Note: Calculations performed at the B3LYP/6-311++G(d,p) level for monomeric forms)

| Compound | Dipole Moment (μ, Debye) nih.gov | Mean Polarizability (α, esu) nih.gov | First Hyperpolarizability (β₀, esu) nih.gov |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid | 2.37 | 1.83 x 10⁻²³ | 1.95 x 10⁻³⁰ |

The calculated hyperpolarizability values for these analogues are several times greater than that of urea (B33335) (a standard NLO reference material), suggesting that this compound would also exhibit favorable NLO properties.

Intermolecular Interactions and Dimerization Studies (e.g., Hydrogen Bonding, Hirshfeld Surfaces)

In the solid state, the crystal packing and stability of carboxylic acids are dominated by intermolecular interactions, primarily strong hydrogen bonds. Like most carboxylic acids, this compound is expected to form a centrosymmetric dimer. researchgate.net This common structural motif involves two molecules connected by a pair of strong O–H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring known as an R²₂(8) graph set motif.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close contact. Red spots on the dₙₒᵣₘ surface indicate hydrogen bonds and other close contacts.

Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogue (Note: Data is for 7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, a related benzofuran derivative)

| Contact Type | Contribution (%) nih.gov |

|---|---|

| H···H | 40.7 |

| O···H / H···O | 24.7 |

| C···H / H···C | 16.1 |

| C···C | 8.8 |

These quantitative insights are crucial for understanding the packing forces that dictate the solid-state structure and properties of the material.

Conformational Analysis and Energy Landscapes

A potential energy surface (PES) scan can be performed computationally to explore the energy landscape associated with this rotation. rsc.org By systematically varying the dihedral angle (e.g., O=C–C3=C2) and calculating the energy at each step, one can identify the low-energy conformers and the energy barriers between them.

For carboxylic acids attached to aromatic rings, the most stable conformations are typically planar or nearly planar, as this maximizes conjugation between the carbonyl group and the ring system. It is expected that two primary planar conformers exist for this compound:

Syn-planar: The C=O bond of the carboxylic acid is oriented on the same side as the furan oxygen atom.

Anti-planar: The C=O bond is oriented away from the furan oxygen atom.

The relative stability of these conformers would be influenced by a balance of steric hindrance (from the methyl group at position 7 and the hydrogen at position 4) and potential weak intramolecular hydrogen bonds. Computational studies on related systems show that the energy barrier to rotation out of the planar conformation is typically modest, allowing for conformational flexibility at room temperature. researchgate.net Understanding this landscape is key to predicting how the molecule might interact with biological targets or pack in a crystal.

Investigations of Molecular Interactions with Biological Targets Mechanistic Focus

Ligand-Protein Binding Studies via Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to protein targets at a molecular level. While direct studies on 7-Methyl-1-benzofuran-3-carboxylic acid are limited, research on analogous benzofuran (B130515) carboxylic acids provides valuable insights into potential interactions.

Interaction with Kinase Enzymes (e.g., Pim-1, Pim-2)

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are recognized as significant targets in cancer therapy due to their role in regulating cell proliferation and survival. Molecular docking studies on a series of benzofuran-2-carboxylic acids have demonstrated their potential as Pim-1 kinase inhibitors. These studies reveal that the carboxylic acid moiety is crucial for binding, often forming key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the enzyme.

For instance, in studies of benzofuran-2-carboxylic acid derivatives, the carboxylate group has been shown to interact with highly conserved lysine (B10760008) (Lys67) and aspartate (Asp186) residues. While specific docking studies for this compound are not widely published, it is hypothesized that its carboxylic acid at the 3-position would similarly engage with key residues in the kinase domain. The 7-methyl group may occupy a hydrophobic pocket, potentially influencing the compound's orientation and binding affinity. The table below summarizes docking results for some benzofuran-2-carboxylic acid derivatives against Pim-1 kinase, which can serve as a reference for predicting the behavior of the 3-carboxylic acid isomer.

Table 1: Molecular Docking Data of Analogous Benzofuran-2-Carboxylic Acids with Pim-1 Kinase

| Compound Series | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| 5-substituted benzofuran-2-carboxylic acids | Lys67, Glu89, Asp186 | Good correlation with experimental IC50 values | nih.gov |

| 5-bromo-7-substituted benzofuran-2-carboxylic acids | Lys67, Leu44 | Good correlation with experimental IC50 values | nih.gov |

Interaction with Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and certain isoforms, particularly hCA IX and XII, are associated with tumorigenesis. uni.lu Benzofuran-based carboxylic acids have been investigated as inhibitors of these enzymes. uni.lu The inhibitory mechanism of carboxylic acids against CAs can vary; they may coordinate to the zinc ion in the active site, anchor to the zinc-bound water molecule, or occlude the entrance of the active site cavity. uni.lu

Studies on novel benzofuran-based carboxylic acid derivatives have shown effective inhibition of the cancer-related hCA IX and XII isoforms. uni.lu For example, a series of benzofuran derivatives linked to a benzoic acid moiety via a ureido linker demonstrated Kᵢ values in the submicromolar to low micromolar range against hCA IX. uni.lu Although specific data for this compound is not available, the general structural motif suggests it could also act as a CA inhibitor. The positioning of the carboxylic acid at C3 and the methyl group at C7 would determine its specific binding mode and inhibitory potency against different CA isoforms.

Table 2: Inhibition Constants (Kᵢ) of Analogous Benzofuran-Based Carboxylic Acids against Carbonic Anhydrase Isoforms

| Compound Series | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) | Reference |

|---|---|---|---|---|---|

| Benzofuran-ureido-benzoic acids (9a-f) | >63 - 2.0 | >47 - 4.0 | 5.1 - 0.56 | 3.4 - 0.88 | uni.lu |

| Benzofuran-ureido-hippuric acids (11a, b) | >63 | >47 | 35.7, 19.0 | 11.2, >25 | uni.lu |

Interaction with NF-κB Pathway Components

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, and its dysregulation is linked to various diseases, including cancer. Some studies have suggested that benzofuran derivatives can modulate the NF-κB signaling pathway. For instance, certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been evaluated as inhibitors of NF-κB.

While direct evidence for this compound is absent, the general ability of the benzofuran scaffold to interfere with inflammatory pathways suggests a potential for interaction. The mechanism could involve the inhibition of IκB degradation, thereby preventing the nuclear translocation of NF-κB. Further computational and experimental studies are needed to confirm if this compound or its close analogs can indeed modulate NF-κB activity.

Other Identified Protein Targets

The versatile benzofuran scaffold has been found to interact with a variety of other protein targets. nih.govdntb.gov.uasemanticscholar.org Depending on the substitution pattern, benzofuran derivatives have shown activity against targets such as endothelin receptors and protein tyrosine phosphatases. For example, a previous study on benzofuran carboxylic acid derivatives indicated that a 3-methyl group was essential for endothelin receptor A (ETA) binding affinity. jst.go.jp This suggests that the this compound scaffold could be explored for activity against a range of protein targets beyond those already discussed.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the benzofuran class of compounds, SAR studies have provided insights into how different substituents and their positions on the benzofuran ring influence target binding and efficacy. nih.govdntb.gov.uasemanticscholar.org

Impact of Substituent Position and Nature (e.g., methyl, halogen) on Target Binding

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.govdntb.gov.ua

Methyl Group: The position of a methyl group can significantly impact activity. In some contexts, a methyl group can enhance binding by fitting into a hydrophobic pocket of the target protein. For instance, in the development of endothelin receptor antagonists, a 3-methyl group on the benzofuran ring was found to be crucial for binding affinity. jst.go.jp In the case of this compound, the 7-methyl group is positioned on the benzene (B151609) ring portion of the scaffold, which could influence electronic properties and steric interactions with the target protein.

Halogen Substituents: The addition of halogen atoms such as bromine or chlorine to the benzofuran ring has been shown to increase the anticancer activities of these derivatives. This is often attributed to the formation of halogen bonds, which are non-covalent interactions that can enhance binding affinity. nih.gov The position of the halogen is also a critical determinant of its effect on biological activity. nih.gov

Carboxylic Acid Position: The position of the carboxylic acid group is a key determinant of activity. Most of the reported research on benzofuran inhibitors of kinases and carbonic anhydrases focuses on 2-carboxylic acid derivatives. nih.govuni.lu The shift of the carboxylic acid to the 3-position, as in this compound, would alter the geometry of interaction with the target's active site. This could potentially lead to different binding modes and selectivity profiles. For example, while the 2-carboxy group may be optimal for interacting with certain residues in Pim-1, the 3-carboxy group might favor binding to a different set of residues or even a different target altogether. A study on benzofuran derivatives for promoting osteoblast differentiation found that a carboxylic acid group at the 5-position markedly reduced activity, highlighting the sensitivity of activity to the placement of this functional group.

Cellular Mechanism of Action Studies (non-clinical)

Benzofuran derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, across a range of human cancer cell lines. Studies have shown that specific bromoalkyl and bromoacetyl derivatives of benzofuran are effective inducers of apoptosis in K562 (chronic myelogenous leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia) cells. nih.gov The pro-apoptotic potential of these compounds was confirmed through assays that measure the activation of executive caspases 3 and 7, key enzymes in the apoptotic cascade. nih.gov For instance, one derivative (compound 6) led to a 2.31-fold increase in caspase 3/7 activity in K562 cells. nih.gov Further analysis using Annexin V-FITC staining confirmed that these derivatives induce apoptosis in K562 cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early hallmark of apoptosis. nih.gov

In the context of breast cancer, benzofuran-based carboxylic acid derivatives have shown significant pro-apoptotic effects in the triple-negative breast cancer cell line MDA-MB-231. nih.govresearchgate.netnih.gov Treatment of MDA-MB-231 cells with compound 9e , a benzofuran-containing carboxylic acid, resulted in a notable increase in the sub-G1 cell population from 1.43% in control cells to 25.53%, indicating a substantial level of apoptotic cell death. nih.gov Other studies on different benzofuran-substituted chalcone (B49325) derivatives also confirmed cytotoxic and apoptotic effects on MDA-MB-231 cells, with IC₅₀ values as low as 2.12 µM. researchgate.net

Table 1: Summary of Apoptotic Activity of Benzofuran Derivatives in Selected Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| K562 | Bromoacetyl derivative (compound 6) | 2.31-fold increase in caspase 3/7 activity; induction of apoptosis confirmed by Annexin V staining. | nih.gov |

| MOLT-4 | Bromo derivatives | Induction of apoptosis. | nih.gov |

| MDA-MB-231 | Carboxylic acid derivative (9e) | Increase in sub-G1 (apoptotic) cell population to 25.53%. | nih.gov |

| MDA-MB-231 | Chalcone derivative (Compound 4) | High cytotoxic and apoptotic activity (IC₅₀ = 2.12 µM). | researchgate.net |

The anticancer activity of benzofuran derivatives has been linked to their ability to modulate key cellular signaling pathways, including those related to oxidative stress and inflammation. Certain benzofuran derivatives have been shown to possess pro-oxidative effects, leading to an increase in the generation of reactive oxygen species (ROS) within cancer cells. nih.gov This elevation of ROS can disrupt cellular redox balance and trigger downstream signaling cascades that culminate in apoptosis.

In addition to modulating ROS levels, these compounds can also impact inflammatory pathways. Studies have demonstrated that active benzofuran derivatives inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in K562 cancer cells. nih.gov The modulation of cytokine secretion is a significant finding, as chronic inflammation and signaling through cytokines like IL-6 are known to contribute to cancer progression. Further research on piperazine/benzofuran hybrids has also shown an ability to down-regulate the secretion of pro-inflammatory factors, including IL-6, in lipopolysaccharide-stimulated cellular models, suggesting a broader anti-inflammatory potential linked to the benzofuran scaffold. nih.gov

A key intracellular target for the anticancer activity of some benzofuran derivatives is tubulin. nih.gov Tubulin proteins are the subunits of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can disrupt these critical cellular functions, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov Research has specifically identified tubulin as the molecular target for highly active bromo-derivatives of benzofuran that induce apoptosis in leukemia cells. nih.govnih.gov

Inhibition Kinetics and Binding Affinity Determination with Purified Enzymes

Kinetic studies using purified enzymes have provided quantitative data on the inhibitory potency of benzofuran-based carboxylic acids against various molecular targets. These assays are crucial for determining the specific affinity and mechanism of inhibition.

Benzofuran-based carboxylic acids have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related targets hCA IX and hCA XII. nih.gov Kinetic inhibition data revealed that specific derivatives act as submicromolar inhibitors of hCA IX, with inhibition constants (Kᵢ) as low as 0.56 µM. These compounds showed significant selectivity for the tumor-associated isoform hCA IX over the cytosolic, off-target isoforms hCA I and hCA II. nih.gov

In the realm of protein kinases, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase. lookchem.com Fragment-based screening followed by medicinal chemistry optimization led to compounds with IC₅₀ values in the low micromolar to nanomolar range. For example, compound 29 in one study exhibited an IC₅₀ of 0.13 µM against Pim-1. lookchem.com

Furthermore, derivatives of benzofuran-2-carboxylic acid have been developed as reversible inhibitors of lymphoid-tyrosine phosphatase (LYP), an important regulator in the T-cell receptor signaling pathway. The most active compounds, D34 and D14 , displayed Ki values of 0.93 µM and 1.34 µM, respectively, and showed a degree of selectivity over other related phosphatases. nih.gov

Table 2: Inhibition and Binding Affinity Data for Benzofuran Derivatives with Purified Enzymes

| Target Enzyme | Compound Type | Inhibition/Binding Constant | Reference |

|---|---|---|---|

| hCA I | Carboxylic acid (9f) | Kᵢ = 35.4 µM | nih.gov |

| hCA II | Carboxylic acid (9f) | Kᵢ = 2.6 µM | nih.gov |

| hCA IX | Carboxylic acid (9f) | Kᵢ = 0.56 µM | nih.gov |

| hCA XII | Carboxylic acid (9f) | Kᵢ = 1.0 µM | nih.gov |

| Pim-1 Kinase | Carboxylic acid (10) | IC₅₀ = 2.1 µM | lookchem.com |

| Pim-1 Kinase | Carboxylic acid (11) | IC₅₀ = 1.4 µM | lookchem.com |

| Pim-1 Kinase | Carboxylic acid (29) | IC₅₀ = 0.13 µM | lookchem.com |

| LYP | Carboxylic acid (D34) | Kᵢ = 0.93 µM | nih.gov |

| LYP | Carboxylic acid (D14) | Kᵢ = 1.34 µM | nih.gov |

Advanced Research Applications and Future Directions

The unique structural framework of 7-Methyl-1-benzofuran-3-carboxylic acid, featuring a fused heterocyclic system with reactive carboxylic acid and methyl groups, positions it as a valuable molecule in various advanced research domains. Its potential extends from the synthesis of complex organic structures to the development of novel materials and tools for biological investigation.

Q & A

Q. What are the optimal synthetic routes for 7-methyl-1-benzofuran-3-carboxylic acid, and how do reaction variables influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For example, alkaline hydrolysis of ester derivatives (e.g., ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate) can yield carboxylic acid derivatives . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) prevents side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization yields.

Yields can vary from 60–85% depending on substituent stability and purification methods.

Q. How can crystallization techniques be optimized for purifying this compound?